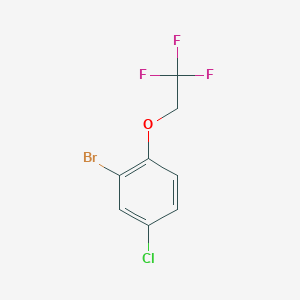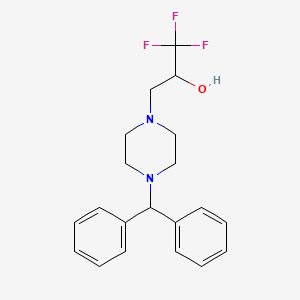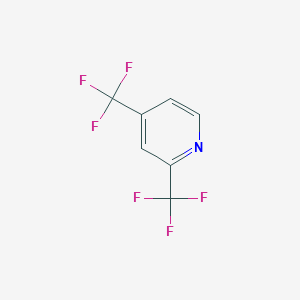methanone CAS No. 477713-29-4](/img/structure/B3037233.png)
[1,5-bis(4-chlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those related to the compound , have shown potential as antimicrobial and anticancer agents. Studies have found that some of these compounds exhibit higher anticancer activity compared to reference drugs like doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Central Nervous System Depressants : Certain pyrazolyl arylmethanones have been synthesized and evaluated for their central nervous system (CNS) depressant activity. These compounds have demonstrated potential anticonvulsant properties, low acute toxicity, and, in some cases, antipsychotic effects (Butler, Wise, & Dewald, 1984).
Antifungal Activity : Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and shown promising effects on antifungal activity. The presence of certain substituents like 4-chlorophenyl significantly influences this activity (Lv et al., 2013).
Enzyme Inhibitory Activity : Some derivatives of the compound have been designed and evaluated for their enzyme inhibitory activities, particularly against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies also involve molecular docking to understand interactions at the enzyme active sites (Cetin et al., 2021).
Antibacterial Activity : Synthesized pyrazole derivatives have been studied for their antibacterial properties. Molecular docking studies are often conducted to understand their binding interactions with bacterial proteins, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
[1,5-bis(4-chlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-15-3-1-14(2-4-15)19-13-18(20(26)24-9-11-27-12-10-24)23-25(19)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUXWAEYDXITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,5-bis(4-chlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




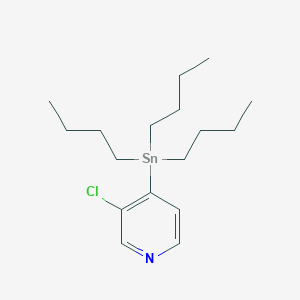
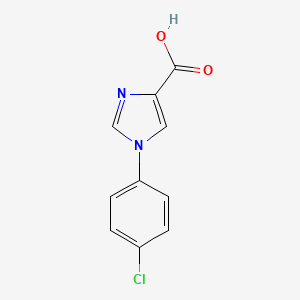
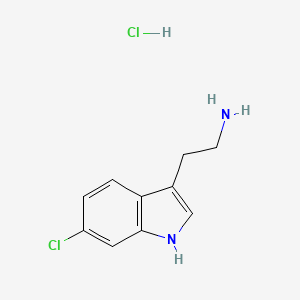
![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)
![6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037157.png)

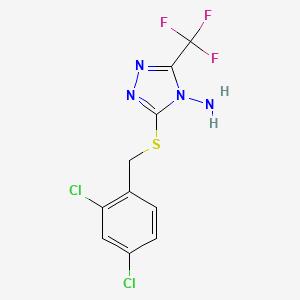
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3037163.png)
